molecular formula C10H10N4O B3360347 1-(2-(1H-Imidazol-1-YL)-6-methylpyrimidin-4-YL)ethanone CAS No. 888313-52-8

1-(2-(1H-Imidazol-1-YL)-6-methylpyrimidin-4-YL)ethanone

Cat. No.: B3360347
CAS No.: 888313-52-8
M. Wt: 202.21 g/mol
InChI Key: UUOINQWQJBVQTM-UHFFFAOYSA-N
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Description

1-(2-(1H-Imidazol-1-YL)-6-methylpyrimidin-4-YL)ethanone is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 6, an imidazole ring at position 2, and an ethanone moiety at position 4.

Properties

IUPAC Name

1-(2-imidazol-1-yl-6-methylpyrimidin-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-7-5-9(8(2)15)13-10(12-7)14-4-3-11-6-14/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOINQWQJBVQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=CN=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696739
Record name 1-[2-(1H-Imidazol-1-yl)-6-methylpyrimidin-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888313-52-8
Record name 1-[2-(1H-Imidazol-1-yl)-6-methylpyrimidin-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1H-Imidazol-1-YL)-6-methylpyrimidin-4-YL)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-6-methylpyrimidine with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-Imidazol-1-YL)-6-methylpyrimidin-4-YL)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-(1H-Imidazol-1-YL)-6-methylpyrimidin-4-YL)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(2-(1H-Imidazol-1-YL)-6-methylpyrimidin-4-YL)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions are mediated by the unique structural features of the imidazole and pyrimidine rings, which allow for specific binding and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Pyrimidine-Based Analogues

1-(6-Methylpyrimidin-4-yl)ethanone (CAS: 67073-96-5) Structure: Shares the pyrimidine-ethanone core but lacks the imidazole substituent.

Piperazine-Pyrimidine Derivatives (5j, 5k, 5l)

  • Structure : Pyrimidine cores with thioether linkages, piperazine groups, and aryl substituents (e.g., chlorophenyl, fluorobenzyl).
  • Key Differences : These compounds replace the imidazole group with bulkier substituents (e.g., piperazine), which may enhance binding to enzymes like PARP1 but reduce membrane permeability .

Imidazole-Based Analogues

1-[3-[(4-Bromobenzyl)oxy]phenyl]-2-(1H-imidazol-1-yl)ethanone (4a) Structure: Ethanone linked to imidazole and a bromobenzyloxy-substituted phenyl ring.

1-(2-(Furan-2-yl)-1-hydroxy-4-methyl-1H-imidazol-5-yl)ethanone (1a) Structure: Imidazole fused with a furan ring and substituted with hydroxy and ethanone groups. Key Differences: The furan ring introduces additional oxygen-based interactions, while the hydroxy group may influence tautomerism and acidity .

Physical and Chemical Properties

Compound Melting Point (°C) Solubility (Inferred) Stability Notes
Target Compound Not reported Moderate (polar aprotic solvents) Likely stable under inert gas
5j (Piperazine-Pyrimidine) 135–138 Low (hydrophobic substituents) Stable in DMSO for assays
4a (Arylethanolimidazole) Not reported Moderate (DMF, ethanol) Sensitive to light/moisture
  • Trends : Pyrimidine derivatives with hydrophobic groups (e.g., 5j) exhibit higher melting points and lower solubility than imidazole analogues. The presence of electronegative substituents (e.g., bromine in 4a) may further reduce solubility .

Biological Activity

1-(2-(1H-Imidazol-1-YL)-6-methylpyrimidin-4-YL)ethanone is a compound that has garnered attention in pharmacological research for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented by the following chemical formula:

C14H16N4OC_{14}H_{16}N_{4}O

It features an imidazole ring and a pyrimidine moiety, which are known for their roles in various biological processes.

Research indicates that this compound exhibits several biological activities through various mechanisms:

  • Kinase Inhibition : The compound has been shown to inhibit multiple kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to reduced cell proliferation and survival in cancer cells .
  • Anti-inflammatory Effects : It has demonstrated the ability to suppress pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. The modulation of NF-κB signaling pathways is particularly significant in this context .
  • Neuroprotective Properties : Evidence suggests that the compound can protect neuronal cells from apoptosis by inhibiting pathways associated with cell death and inflammation, such as GSK-3β and ERK pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Mechanism Reference
Kinase InhibitionInhibits CDK1, CDK2, GSK-3α/β
Anti-inflammatoryReduces TNF, IL-1β, IL-6 levels
NeuroprotectionInhibits apoptosis via GSK-3β inhibition
Potential AnticancerInduces cell cycle arrest in cancer cells

Case Studies

Several studies have explored the efficacy of this compound in various models:

  • Cancer Cell Lines : In vitro studies demonstrated that the compound significantly inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest. This suggests its potential as an anticancer agent .
  • Inflammation Models : Animal models of inflammation showed that treatment with this compound led to decreased levels of inflammatory markers and improved clinical outcomes, indicating its therapeutic potential in inflammatory diseases .
  • Neurodegenerative Disease Models : In models of neurodegeneration, the compound exhibited protective effects against neuronal cell death induced by inflammatory stimuli, highlighting its neuroprotective capabilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(1H-Imidazol-1-YL)-6-methylpyrimidin-4-YL)ethanone
Reactant of Route 2
1-(2-(1H-Imidazol-1-YL)-6-methylpyrimidin-4-YL)ethanone

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